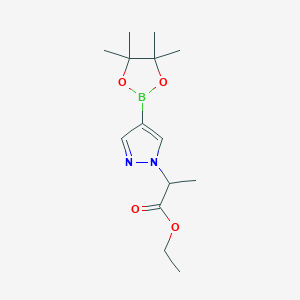
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Descripción general
Descripción
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C14H23BN2O4 and its molecular weight is 294.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS No. 1201657-32-0) is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C15H25BN2O4
- Molecular Weight : 308.181 g/mol
- Purity : ≥97%
- Physical State : Solid at room temperature
Research indicates that compounds containing the dioxaborolane moiety often exhibit unique interactions with biological targets, particularly in enzymatic pathways. The presence of the pyrazole ring enhances its potential as a modulator in various biological systems.
1. Inhibition of Enzymatic Activity
This compound has been studied for its inhibitory effects on specific enzymes. For instance:
| Compound | Target Enzyme | Inhibition Percentage at 100 µM |
|---|---|---|
| This compound | Tryptophan Hydroxylase | 64% |
This inhibition suggests that the compound may be useful in therapeutic contexts where modulation of tryptophan metabolism is desired.
2. Antioxidant Activity
Studies have indicated that similar compounds exhibit antioxidant properties. The dioxaborolane structure is hypothesized to contribute to this activity by scavenging free radicals and reducing oxidative stress.
Case Study 1: Tryptophan Hydroxylase Inhibition
A study investigated various derivatives for their ability to inhibit tryptophan hydroxylase (TPH), an enzyme critical in serotonin synthesis. The compound exhibited significant inhibition compared to control groups, suggesting its potential role in managing mood disorders or metabolic conditions like obesity and fatty liver disease .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications to the pyrazole and dioxaborolane moieties significantly impacted biological activity. For example:
| Modification | Biological Activity Impact |
|---|---|
| Addition of hydrophobic groups | Increased potency against TPH |
| Alteration of the pyrazole position | Variable inhibition rates |
These findings underscore the importance of structural modifications in enhancing the biological efficacy of similar compounds .
Propiedades
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-7-19-12(18)10(2)17-9-11(8-16-17)15-20-13(3,4)14(5,6)21-15/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGQOTZUPOALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














